3-(3-methoxyphenyl)-1,3-dimethylazetidine
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Overview
Description
3-(3-methoxyphenyl)-1,3-dimethylazetidine is a four-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-1,3-dimethylazetidine can be achieved through several methods:
Cyclization: This involves the formation of the azetidine ring by cyclizing appropriate precursors under specific conditions.
Nucleophilic Substitution: This method involves the substitution of a leaving group by a nucleophile, leading to the formation of the azetidine ring.
Ring Expansion and Rearrangement: These methods involve the expansion or rearrangement of smaller or larger rings to form the azetidine ring.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-1,3-dimethylazetidine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Polymerization: The compound can participate in ring-opening polymerization reactions, leading to the formation of polyamines.
Scientific Research Applications
3-(3-methoxyphenyl)-1,3-dimethylazetidine has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1,3-dimethylazetidine involves its reactivity due to the significant ring strain in the four-membered azetidine ring. This ring strain makes the compound highly reactive under appropriate conditions, allowing it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3-(3-methoxyphenyl)-1,3-dimethylazetidine can be compared with other similar compounds such as aziridines and oxetanes:
The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
19832-26-9 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1,3-dimethylazetidine |
InChI |
InChI=1S/C12H17NO/c1-12(8-13(2)9-12)10-5-4-6-11(7-10)14-3/h4-7H,8-9H2,1-3H3 |
InChI Key |
BBKZHHVTZDNSHC-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)OC |
19832-26-9 | |
Origin of Product |
United States |
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